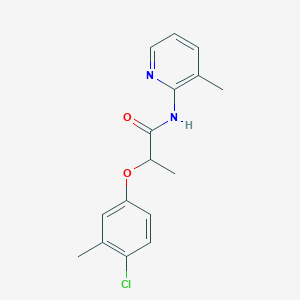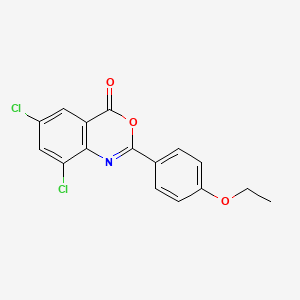
N,N'-1,5-naphthalenediylbis(3-methylbutanamide)
Übersicht
Beschreibung
N,N'-1,5-naphthalenediylbis(3-methylbutanamide), commonly referred to as NBMI, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to possess strong antioxidant properties and has been studied extensively for its ability to chelate heavy metals.
Wissenschaftliche Forschungsanwendungen
NBMI has been studied extensively for its potential therapeutic applications. It has been shown to possess strong antioxidant properties, which make it a promising candidate for the treatment of conditions associated with oxidative stress. Additionally, NBMI has been studied for its ability to chelate heavy metals, which could be useful in the treatment of heavy metal poisoning.
Wirkmechanismus
NBMI functions as a chelating agent, binding to heavy metals and removing them from the body. Additionally, NBMI possesses strong antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that NBMI is able to effectively chelate heavy metals such as mercury, lead, and arsenic. Additionally, NBMI has been shown to protect cells from oxidative damage and reduce inflammation. These effects make NBMI a promising candidate for the treatment of conditions associated with heavy metal toxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NBMI is its strong antioxidant properties, which make it a useful tool for studying oxidative stress in laboratory experiments. Additionally, NBMI's ability to chelate heavy metals makes it a useful tool for studying heavy metal toxicity. However, one limitation of NBMI is its relatively high cost, which may limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on NBMI. One area of interest is the development of NBMI as a potential therapeutic agent for the treatment of heavy metal toxicity. Additionally, further research is needed to better understand the mechanism of action of NBMI and its potential applications in the treatment of conditions associated with oxidative stress. Finally, there is a need for further studies to evaluate the safety and efficacy of NBMI in human clinical trials.
Eigenschaften
IUPAC Name |
3-methyl-N-[5-(3-methylbutanoylamino)naphthalen-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13(2)11-19(23)21-17-9-5-8-16-15(17)7-6-10-18(16)22-20(24)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFNTXRVZZUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)
![1-[4-(benzyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4401278.png)


![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)
![N-{2-[(3-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4401315.png)

![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4401329.png)
![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)